2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide
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Description
2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a pyridopyrimidine moiety have been known to inhibit enzymes like dihydrofolate reductase (dhfr) and poly (adp-ribose) polymerases-1 (parp-1) . These enzymes play crucial roles in DNA synthesis and repair, respectively.
Mode of Action
Pyridopyrimidine drugs are known to inhibit dhfr with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition stops the synthesis of RNA and DNA, leading to cell death .
Biochemical Pathways
Similar compounds have been shown to affect the dna synthesis pathway by inhibiting dhfr . This inhibition disrupts the synthesis of pyrimidine and purine, essential components of RNA and DNA .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties in theoretical kinetic studies .
Result of Action
Similar compounds have been shown to stop the synthesis of rna and dna, leading to cell death .
Biological Activity
The compound 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide , with CAS number 1251632-64-0 , is a member of the pyrido-thiadiazine derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. The structural features and biological implications of this compound are discussed below.
Chemical Structure and Properties
The molecular formula of the compound is C20H18N4O3S, with a molecular weight of 394.4 g/mol . The compound contains a pyrido-thiadiazine core that is known for its diverse biological activities.
Key Characteristics
Property | Value |
---|---|
Molecular Formula | C20H18N4O3S |
Molecular Weight | 394.4 g/mol |
CAS Number | 1251632-64-0 |
Biological Activity
Research into the biological activity of this compound has revealed several promising effects:
Anticancer Activity
Studies have indicated that derivatives of pyrido-thiadiazines exhibit moderate to significant anticancer properties against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, compounds structurally related to 2-(1,1-dioxido-4-phenyl...) have shown promising results in inhibiting cell proliferation and inducing apoptosis in these cell lines .
Enzyme Modulation
The compound has been investigated for its role as a positive allosteric modulator of AMPA receptors, which are crucial for synaptic transmission in the central nervous system. In vitro studies demonstrated that certain derivatives enhanced AMPA receptor activity more effectively than standard reference compounds like diazoxide and aniracetam . This suggests potential applications in neuropharmacology.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy. Similar thiadiazine derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. The structure of 2-(1,1-dioxido-4-phenyl...) may contribute to its efficacy as an anti-inflammatory agent .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors. Modifications in its molecular structure can significantly impact binding affinity and selectivity towards these targets. For example:
- Binding Affinity : Changes in substituents on the phenyl or acetamide groups can enhance or reduce the interaction with target proteins.
- Receptor Modulation : The ability to modulate AMPA receptor activity suggests that it may influence neurotransmitter release and neuronal excitability.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Study on Anticancer Activity : A series of pyrido-thiadiazine derivatives were tested against various cancer cell lines, showing IC50 values ranging from 10 µM to 50 µM depending on structural variations .
- Neuropharmacological Assessment : In experiments conducted on Xenopus oocytes, certain derivatives demonstrated enhanced AMPA receptor currents, indicating their potential as cognitive enhancers or neuroprotective agents .
Properties
IUPAC Name |
2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-19(22-16-8-3-1-4-9-16)14-23-15-24(17-10-5-2-6-11-17)20-18(28(23,26)27)12-7-13-21-20/h1-13H,14-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAVKYLQIRIVGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(S(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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